3-Benzylazetidine hydrochloride
Overview
Description
3-Benzylazetidine hydrochloride is a cyclic organic compound with the molecular formula C10H14ClN. It is a versatile building block used in various scientific research and industrial applications. The compound is characterized by its unique azetidine ring structure, which imparts distinct chemical properties and reactivity.
Biochemical Analysis
Biochemical Properties
3-Benzylazetidine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their activity and thus influencing the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and impacting downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites. Furthermore, it can impact cell signaling pathways by binding to receptors or signaling proteins, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to changes in the conformation of the enzyme, affecting its catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of key metabolites by modulating the activity of enzymes involved in their synthesis or degradation. For example, this compound may inhibit enzymes in glycolytic pathways, leading to changes in glucose metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylazetidine hydrochloride typically involves the reaction of benzylamine with an appropriate azetidine precursor under controlled conditions. One common method includes the cyclization of N-benzyl-2-chloroethylamine in the presence of a base, followed by hydrochloric acid treatment to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Benzylazetidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and specialty chemicals.
Biology: Serves as a scaffold for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Benzylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can engage in various binding interactions with enzymes, receptors, and other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Azetidine: The parent compound with a four-membered ring structure.
N-Benzylazetidine: Similar structure but without the hydrochloride salt.
Azetidine-2-carboxylic acid: An azetidine derivative with a carboxyl group.
Uniqueness: 3-Benzylazetidine hydrochloride is unique due to its specific benzyl substitution and hydrochloride salt form, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other azetidine derivatives.
Properties
IUPAC Name |
3-benzylazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)6-10-7-11-8-10;/h1-5,10-11H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSYCYSKQSQIBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7606-32-8 | |
Record name | 3-benzylazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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